Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2137646-95-6 . It has a molecular weight of 328.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-4-5-10(17)11-15-7-9(14)8-16-11/h7-8,10H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Synthesis of Heterocyclic β-Amino Acids
The compound has been utilized in the synthesis of heterocyclic β-amino acids, demonstrating its value in the preparation of β-amino-5-pyrimidinepropanoic ester, which is significant for peptide and peptidomimetic synthesis. This showcases the compound's utility in creating building blocks for more complex molecular structures (P. R. Bovy & J. G. Rico, 1993).
Enantioselective Nitrile Anion Cyclization
Research has highlighted the compound's role in enantioselective nitrile anion cyclization strategies, leading to the synthesis of N-tert-butyl disubstituted pyrrolidines. This process emphasizes the compound's application in creating chiral pyrrolidine structures with high yield and enantiomeric excess, which are crucial for developing pharmaceuticals and other biologically active compounds (John Y. L. Chung et al., 2005).
Synthesis and Crystal Structure Elucidation
Another study focused on the synthesis and crystal structure of related tert-butyl pyrrolidine carboxylate compounds, providing insights into their molecular configurations and interactions. This research is fundamental for understanding the physical and chemical properties of similar compounds (S. Naveen et al., 2007).
Development of Histamine H4 Receptor Ligands
The compound has also been part of the development of histamine H4 receptor ligands, indicating its potential in therapeutic applications targeting inflammation and immune responses. This application underscores the versatility of the compound in medicinal chemistry and drug development (R. Altenbach et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-4-5-10(17)11-15-7-9(14)8-16-11/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGOFBXCRBWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137646-95-6 |
Source
|
Record name | tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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